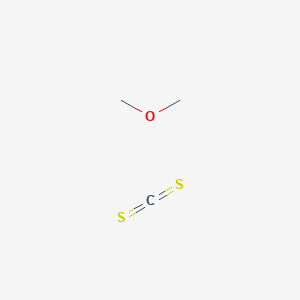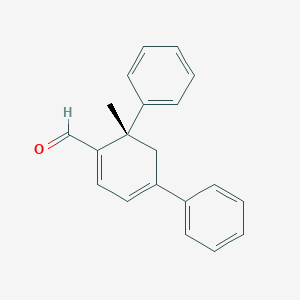
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt is a chemical compound that combines the properties of an amide and a trifluoroacetic acid salt. This compound is of interest due to its unique chemical structure, which includes an aminomethyl group attached to a benzamide backbone, further modified with trifluoroacetic acid. The trifluoroacetic acid salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt typically involves the following steps:
Formation of Benzamide Derivative: The initial step involves the reaction of benzoyl chloride with dimethylamine to form n,n-dimethylbenzamide.
Introduction of Aminomethyl Group: The n,n-dimethylbenzamide is then reacted with formaldehyde and ammonium chloride in a Mannich reaction to introduce the aminomethyl group.
Formation of Trifluoroacetic Acid Salt: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the trifluoroacetic acid salt enhances solubility and stability, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide Derivatives: Compounds like n,n-dimethylbenzamide and n,n-diethylbenzamide share structural similarities but lack the trifluoroacetic acid salt component.
Trifluoroacetic Acid Salts: Other trifluoroacetic acid salts, such as trifluoroacetic acid methyl ester, have similar solubility properties but different functional groups.
Uniqueness
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt is unique due to the combination of an aminomethyl group and a trifluoroacetic acid salt, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where both solubility and reactivity are crucial.
Propriétés
Numéro CAS |
918812-28-9 |
|---|---|
Formule moléculaire |
C12H15F3N2O3 |
Poids moléculaire |
292.25 g/mol |
Nom IUPAC |
2-(aminomethyl)-N,N-dimethylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2O.C2HF3O2/c1-12(2)10(13)9-6-4-3-5-8(9)7-11;3-2(4,5)1(6)7/h3-6H,7,11H2,1-2H3;(H,6,7) |
Clé InChI |
AFJLXSMWAQTKRZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)
![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)
![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)



![4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14190555.png)

